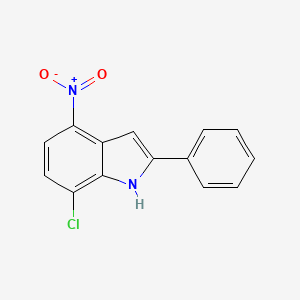
2-Bromo-1-chloro-4-(difluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-chloro-4-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H4BrClF2O and a molecular weight of 257.46 g/mol . It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Bromo-1-chloro-4-(difluoromethoxy)benzene typically involves halogenation reactions. One common method is the bromination of 1-chloro-4-(difluoromethoxy)benzene using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Bromo-1-chloro-4-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions such as Suzuki coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-1-chloro-4-(difluoromethoxy)benzene is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical research to study enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drug candidates.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-chloro-4-(difluoromethoxy)benzene depends on its specific application. In biochemical research, it may interact with enzymes or proteins, altering their activity or function. The molecular targets and pathways involved vary based on the context of its use. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific biological pathways, contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
2-Bromo-1-chloro-4-(difluoromethoxy)benzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-4-(difluoromethoxy)benzene: Similar in structure but lacks the chlorine atom, which may result in different reactivity and applications.
1-Bromo-4-chloro-2-fluorobenzene: Contains a fluorine atom instead of the difluoromethoxy group, leading to variations in chemical behavior and uses.
1-Bromo-4-(difluoromethyl)benzene: Features a difluoromethyl group instead of difluoromethoxy, affecting its physical and chemical properties.
These comparisons highlight the unique aspects of this compound, such as its specific functional groups and their influence on its reactivity and applications.
Propriétés
IUPAC Name |
2-bromo-1-chloro-4-(difluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2O/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKJIEMJTXQKGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate](/img/structure/B1328675.png)

![1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328679.png)
![4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline](/img/structure/B1328681.png)
![3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328682.png)
![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328685.png)
